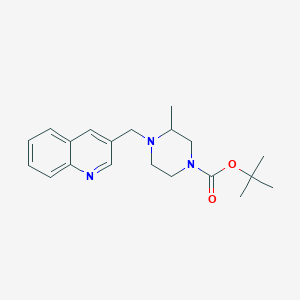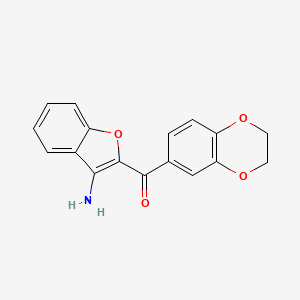
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzodiazole ring, and an acetamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is the lipid kinase known as Phosphoinositide 3-kinase delta (PI3Kδ) . This enzyme is part of the PI3K family, which plays a crucial role in vital cellular processes such as cell proliferation, growth, migration, and cytokines production .
Mode of Action
The compound this compound acts as a potent, active, and selective inhibitor of PI3Kδ . It is believed that the presence of the 2-(4-piperidyl)-2-propanol hydroxylic group in the compound forms a bond with the amine group of Ser-831 within the selectivity pocket of the enzyme, thereby increasing the inhibition of PI3Kδ .
Biochemical Pathways
The inhibition of PI3Kδ by this compound affects various biochemical pathways. PI3Kδ is involved in metabolism regulation, normal embryogenesis, and maintaining glucose homeostasis . Therefore, its inhibition can impact these processes.
Pharmacokinetics
The compound has shown promising physicochemical properties , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the inhibition of PI3Kδ, which leads to the disruption of the cellular processes that this enzyme is involved in . This makes the compound a potential therapeutic strategy for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) or multiple sclerosis .
Action Environment
The action environment of this compound is primarily within human cells, where PI3Kδ is highly expressed
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. One common synthetic route begins with the preparation of the benzodiazole ring, followed by the introduction of the cyclopropyl group. The final step involves the acetamide formation through a reaction with phenyl and isopropyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes rigorous quality control measures to maintain the desired chemical properties and minimize impurities. Industrial methods may also incorporate environmentally friendly practices to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form simpler molecules or intermediates.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized compounds with different chemical properties.
Scientific Research Applications
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide
- 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(propan-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its significance in scientific research and industry
Properties
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)24(17-8-4-3-5-9-17)20(25)14-23-19-11-7-6-10-18(19)22-21(23)16-12-13-16/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSDVCURGKUFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2624018.png)
![4-(4-Bromophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2624019.png)


![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2624023.png)




![10-(2,5-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2624035.png)
![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)
![2'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2624039.png)
![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile](/img/structure/B2624040.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2624041.png)
